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Compound of Interest

2-Chloro-N, N-
Compound Name:

dimethylpropanamide

Cat. No.: B171808

An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide: Synthesis, Reactivity,
and Applications

Core Chemical Identity and Properties

2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9) is a halogenated amide that
serves as a versatile building block in organic synthesis. Its structure incorporates a reactive
chlorine atom at the alpha position to a carbonyl group, making it a valuable electrophilic
intermediate.

The fundamental molecular details of this compound are summarized below.[1][2][3][4]
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Property Value Source(s)
Molecular Formula CsH10CINO [1112113114]
Molecular Weight 135.59 g/mol [1103114]
CAS Number 10397-68-9 [11[3114]
2-chloro-N,N-
IUPAC Name ) ) [2]
dimethylpropanamide
N,N-Dimethyl-a-
Synonyms chloropropionamide, 2-Chloro-  [2][3]

N,N-dimethylpropionamide

Predicted Density 1.065 g/cm3 [2]
N ) 180°C at 760 mmHg; 71°C at 2
Boiling Point T [2][4]
orr

Synthesis and Mechanism

The most direct and common method for the synthesis of 2-Chloro-N,N-
dimethylpropanamide is the acylation of dimethylamine with 2-chloropropionyl chloride. This
reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic
dimethylamine attacks the electrophilic carbonyl carbon of the acid chloride.

The general reaction proceeds as follows: CHsCHCICOCI + 2(CHs)2NH —
CH3CHCICON(CHs)2 + (CHs)2NH2*CI~

An excess of dimethylamine or the inclusion of a tertiary amine base (e.g., triethylamine) is
typically required to neutralize the hydrochloric acid byproduct, which would otherwise
protonate the dimethylamine, rendering it non-nucleophilic.

Representative Experimental Protocol:

o Materials: 2-chloropropionyl chloride, dimethylamine (40% solution in water or anhydrous),
dichloromethane (DCM) or diethyl ether, triethylamine (optional), saturated sodium
bicarbonate solution, brine, anhydrous magnesium sulfate.
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e Procedure:

o A solution of dimethylamine (2.2 equivalents) in DCM is prepared in a round-bottom flask
equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

o 2-chloropropionyl chloride (1.0 equivalent) is dissolved in DCM and added dropwise to the
stirred dimethylamine solution, maintaining the temperature at 0°C.

o After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for 2-4 hours until the reaction is complete (monitored by TLC).

o The reaction mixture is quenched by the addition of water. The organic layer is separated
and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

o The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure to yield the crude product.

o Purification can be achieved via vacuum distillation to afford pure 2-Chloro-N,N-
dimethylpropanamide.

Synthesis Workflow Diagram:
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Reactants & Solvent
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Pure 2-Chloro-N,N-dimethylpropanamide
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Caption: General workflow for the synthesis of 2-Chloro-N,N-dimethylpropanamide.
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Chemical Reactivity and Applications in Drug
Discovery

The primary utility of 2-Chloro-N,N-dimethylpropanamide in synthetic chemistry stems from
the reactivity of the C-Cl bond at the a-position. The electron-withdrawing nature of the
adjacent carbonyl group activates the a-carbon, making it susceptible to nucleophilic
substitution (Sn2) reactions.

Key Reactions:

» Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., amines, thiols,
alkoxides) to displace the chloride ion. This allows for the straightforward introduction of
diverse functional groups, forming a-amino amides, a-thio amides, and a-oxyamides. This
reactivity is fundamental to its role as a molecular scaffold.

Applications in Pharmaceutical Synthesis:

2-Chloro-N,N-dimethylpropanamide is classified as a key pharmaceutical intermediate.[2]
While specific blockbuster drugs derived directly from this starting material are not prominently
documented in public literature, its structural motif is crucial. Related chloro-N,N-dialkyl amine
structures are instrumental in synthesizing a range of active pharmaceutical ingredients (APIs).
For instance, 2-Chloro-N,N-dimethylpropylamine hydrochloride is a known intermediate for
developing lipophilic chalcone analogues with potent antitubercular properties.[5] The a-chloro
amide functionality serves as a handle to connect different pharmacophores, building the
complex molecular architectures required for biological activity.

Logical Relationship of Reactivity to Application:
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Caption: Reactivity pathway from intermediate to complex pharmaceutical molecules.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of 2-Chloro-N,N-
dimethylpropanamide. Below are the expected results from standard analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. An experimental FTIR
spectrum is available and shows the characteristic absorption bands.[6]

e C=0 (Amide | band): A strong, sharp absorption is expected around 1640-1670 cm~1.
e C-N Stretch: Found in the 1400-1450 cm~1 region.

e C-H (sp?3): Absorptions will be present around 2850-3000 cm™1,
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e C-CI Stretch: A moderate absorption is expected in the 600-800 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, a predicted

analysis based on its structure and data from analogous compounds (e.g., 2-chloropropane,

N,N-dimethylpropionamide) is presented below.[7][8][9]

Predicted *H NMR Spectrum (in CDCl3):

Approx. 6

Protons Integration Multiplicity
(ppm)

Rationale

-CH(CI) 1H Quartet (q) 45-48

Deshielded by
adjacent Cl and
C=0. Split by the
-CHs group.

-N(CHs)2 6H Two Singlets (s) 29-32

Due to restricted
rotation around
the C-N amide
bond, the two
methyl groups
are
diastereotopic
and thus
chemically non-

equivalent.

-CH(CI)CHs 3H Doublet (d) 1.6-1.8

Split by the
single methine

proton.

Predicted 3C NMR Spectrum (in CDCl3):
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Carbon Approx. & (ppm) Rationale

Carbonyl carbon chemical
Cc=0 168 - 172 _

shift.

Alpha-carbon shifted downfield
-CH(CI) 50 - 55 by the electronegative

chlorine.

Two distinct signals are
-N(CHs)2 35-38 expected due to restricted C-N
bond rotation.

-CH(CI)CHs 20-25 Methyl group carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion
peak and characteristic fragmentation patterns.

e Molecular lon (M*): A pair of peaks at m/z 135 and 137 in an approximate 3:1 ratio,
corresponding to the 35Cl and 37Cl isotopes.

o Key Fragments:

[¢]

[M - CI]*: Loss of chlorine at m/z 100.

[e]

[C4aHsNO]*: Fragment from McLafferty rearrangement or other cleavages.

o

[CON(CH3s)2]*: Amide fragment at m/z 72.

[¢]

[CHsCHCI]*: Fragment at m/z 62/64.

Safety, Handling, and Storage

As with all a-halogenated carbonyl compounds, 2-Chloro-N,N-dimethylpropanamide should
be handled with care, using appropriate personal protective equipment (PPE).

e Hazard Classification: Harmful if swallowed. Causes skin and serious eye irritation.[2]
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o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear
chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and
contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents, strong acids, and strong
bases.

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [2-Chloro-N,N-dimethylpropanamide molecular weight
and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171808#2-chloro-n-n-dimethylpropanamide-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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